molecular formula C15H19ClN2O5S B2975508 1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide CAS No. 2097902-24-2

1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide

Cat. No.: B2975508
CAS No.: 2097902-24-2
M. Wt: 374.84
InChI Key: FHRPYJVZUWFSQK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide ( 2097902-24-2) is a chemical compound with a molecular formula of C15H19ClN2O5S and a molecular weight of 374.85 g/mol . This reagent is designed for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. The compound features a methanesulfonamide core linked to a 2-chlorophenyl group and a polyethylene glycol-like chain terminated with a reactive N-hydroxysuccinimide (NHS) ester (2,5-dioxopyrrolidin-1-yl group) . The primary research application of this compound is as a versatile bioconjugation reagent. The NHS ester moiety is highly reactive towards primary amines, allowing for the facile labeling and crosslinking of biomolecules such as proteins, peptides, and antibodies . This enables researchers to create stable amide bonds for probe construction, immobilization onto solid supports, or the development of antibody-drug conjugates. The 2-chlorophenyl group may contribute to specific binding properties or modulate the compound's overall hydrophobicity, while the ethylene glycol spacer arm provides solubility and reduces steric hindrance during conjugation reactions . The product is supplied as a high-purity solid and should be stored under anhydrous conditions at -20°C to maintain the reactivity of the NHS ester. Researchers should handle this material with appropriate personal protective equipment and conduct all operations in a well-ventilated fume hood.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5S/c16-13-4-2-1-3-12(13)11-24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h1-4,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRPYJVZUWFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈ClN₃O₄S
  • Molecular Weight : 365.83 g/mol
  • Key Functional Groups : Chlorophenyl, dioxopyrrolidine, ethoxy, and methanesulfonamide.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to the dioxopyrrolidine scaffold. For instance, derivatives such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant efficacy across various seizure models, including:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (s.c. PTZ) Test
  • 6-Hz Seizure Test

These models are critical in evaluating the anticonvulsant potential of new compounds. The results indicated that AS-1 exhibited a favorable safety margin while also being effective against drug-resistant epilepsy models .

Analgesic Activity

In addition to anticonvulsant effects, the compound's analgesic properties were assessed using various pain models. The hot plate test and formalin test were utilized to evaluate antinociceptive effects. The findings suggested that certain derivatives displayed significant analgesic activity, which could be beneficial for neuropathic pain management .

Study 1: Anticonvulsant Efficacy

A study conducted on a series of pyrrolidine derivatives, including those with a chlorophenyl moiety, reported promising results in seizure models. The most active compound showed an effective dose (ED50) significantly lower than that of the reference drug valproic acid, indicating enhanced efficacy . The protective index values further supported these findings.

CompoundED50 (mg/kg)Protective Index
Valproic Acid252.74-
Active Compound68.30Higher

Study 2: Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicated that modifications in the molecular structure improved the stability and bioavailability of the compound. The introduction of an amide function increased metabolic stability while maintaining biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s sulfonamide core and chlorophenyl group align it with pharmaceuticals and agrochemicals. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Features

Compound Name/Class Key Structural Features Molecular Weight (g/mol) Functional Role Key Differences
1-(2-Chlorophenyl)-N-{2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide Methanesulfonamide, 2-chlorophenyl, ethoxyethyl-pyrrolidinone chain ~450–500 (estimated) Likely protease inhibition or receptor modulation (inferred) Unique pyrrolidinone linker enhances rigidity and H-bonding vs. flexible chains in analogs.
Tolylfluanid () Dichloro-fluorophenyl, dimethylaminosulfonyl 347.25 Fungicide (sulfonamide class) Lacks pyrrolidinone; chlorophenyl replaced by fluorophenyl. Higher electrophilicity due to fluorine .
Cetirizine Ethyl Ester () Piperazine, chlorophenyl, ethoxyacetic ester ~465 (estimated) Antihistamine (precursor) Piperazine ring (basic amine) vs. pyrrolidinone (lactam); ester group vs. sulfonamide .
Complex Methanesulfonamide () Trichlorophenyl, pyrazole, octadecenyl-pyrrolidinyl 1001.34 Unspecified (likely agrochemical) Extended hydrophobic chains (octadecenyl) and trichlorophenyl enhance lipophilicity .

Research Findings and Functional Implications

Role of the Pyrrolidinone Moiety

The 2,5-dioxopyrrolidin-1-yl group distinguishes this compound from analogs like Cetirizine derivatives (piperazine-based) and tolylfluanid. This lactam ring may also improve metabolic stability by resisting oxidative degradation .

Sulfonamide vs. Ester Functional Groups

Compared to Cetirizine ethyl ester’s carboxylic ester, the sulfonamide group in the target compound offers stronger hydrogen-bond acceptor capacity, which could enhance binding to serine proteases or kinases. However, esters are more prone to hydrolysis, suggesting the sulfonamide confers greater in vivo stability .

Chlorophenyl Substitution Effects

The 2-chlorophenyl group is a common pharmacophore in agrochemicals and drugs. Its meta-chloro orientation (vs. para in tolylfluanid) may alter steric interactions with target enzymes or receptors. For example, in fungicides, chloro-substitutions disrupt fungal membrane proteins .

Molecular Weight and Solubility Trends

The compound’s estimated molecular weight (~450–500 g/mol) places it between small-molecule agrochemicals (e.g., tolylfluanid) and larger, complex derivatives (). Its pyrrolidinone linker likely reduces hydrophobicity compared to ’s octadecenyl chain, improving aqueous solubility .

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